Tributyltetradecylphosphonium chloride
Overview
Description
Tributyltetradecylphosphonium chloride (TTPC) is a quaternary phosphonium salt that has been studied for various applications due to its unique physicochemical properties. It is part of a broader class of alkyltributylphosphonium chloride ionic liquids, which are synthesized from tributylphosphine and 1-chloroalkane . These ionic liquids have been of interest due to their potential use in different chemical engineering areas, including as surfactants, in phase separation processes, and in reverse osmosis for biofouling control .
Synthesis Analysis
The synthesis of alkyltributylphosphonium chloride ionic liquids, including TTPC, involves the reaction of tributylphosphine with the respective 1-chloroalkane . The variability in the alkyl chain length (n) significantly impacts the physical properties of the resulting ionic liquids. TTPC, specifically, has been evaluated as a collector in bauxite reverse flotation, showing promising results compared to traditional quaternary ammonium salts .
Molecular Structure Analysis
The molecular structure of TTPC and related ionic liquids has been investigated using molecular dynamics simulations and quantum chemistry ab initio calculations . These studies provide insights into the structural arrangement of ions and molecules in mixtures, as well as the optimized molecular geometries of isolated cations and ion pairs. The presence of large aliphatic moieties around the central phosphorus atom is a distinctive feature of these compounds .
Chemical Reactions Analysis
TTPC exhibits interesting reactivity, such as undergoing deuterium isotope exchange reactions in deuterated solvents and reacting with sodium salts of substituted benzoates to form esters and aryl ketones . Additionally, acyl tributylphosphonium ions, which can be generated from acid chlorides and tributylphosphine, react with Grignard reagents to form ketones, demonstrating the versatility of phosphonium ions in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of TTPC and related ionic liquids have been extensively studied. These properties include melting points, glass transitions, thermal stability, density, viscosity, and solubility in various solvents . The large negative entropy of dissolving certain ionic liquids in TTPC has been attributed to the formation of a symmetric ion cluster cage . TTPC has also been characterized as a surfactant ionic liquid, with measurements of critical micelle concentration and phase behavior in mixtures with water and dodecane . In reverse osmosis processes, TTPC has been shown to be an effective non-oxidizing biocide for biofouling control, with high rejection rates and resistance to morphological and chemical damage on RO membranes .
Scientific Research Applications
1. Iron Ore Flotation
- Application Summary : Tributyltetradecylphosphonium Chloride (TTPC) is used as a novel and efficient cationic surfactant for cationic reverse flotation separation of quartz from magnetite .
- Methods of Application : The first-principles density functional theory calculations, Zeta potential measurements, and adsorption isotherm measurements were used to predict that TTPC may be a promising collector that is better than dodecyl triethyl ammonium chloride (DTAC) . The micro-flotation and Bench-scale flotation results further verify that TTPC presents a stronger collecting power and much better selectivity for iron ore reverse flotation in comparison to the conventional collector DTAC .
- Results or Outcomes : TTPC and DTAC both prefer to physically adsorb on the quartz surface owing to electrostatic force, but the active part (P + (C 4 H 9) 3) of TTPC takes much more positive charges than that (N + (CH 3) 3) of DTAC .
2. Integrated Leaching and Separation of Metals
- Application Summary : The mixture of the hydrophilic tributyltetradecyl phosphonium ( [P 44414 ]Cl) ionic liquid with acetic acid (CH 3 COOH) is used for the integrated leaching and separation of metals .
- Methods of Application : The aqueous phase diagram for the mixture of the hydrophilic tributyltetradecyl phosphonium ( [P 44414 ]Cl) ionic liquid with acetic acid (CH 3 COOH) is determined, and the temperature dependency of the biphasic region established . Molecular dynamic simulations of the [P 44414 ]Cl + CH 3 COOH + H 2 O system indicate that the occurrence of a closed “type 0” biphasic regime is due to a “washing-out” phenomenon upon addition of water, resulting in solvophobic segregation of the [P 44414 ]Cl .
- Results or Outcomes : The solubility of various metal oxides in the anhydrous [P 44414 ]Cl + CH 3 COOH system was determined, with the system presenting a good selectivity for CoO . Integration of the separation step was demonstrated through the addition of water, yielding a biphasic regime .
Safety And Hazards
Future Directions
Tributyltetradecylphosphonium chloride has been introduced as a novel and efficient cationic surfactant for cationic reverse flotation separation of quartz from magnetite . This work might show a good example to discover a potential candidate collector by analogy with a known excellent collector based on reasonable prediction .
properties
IUPAC Name |
tributyl(tetradecyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNSPZHHSNFFX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034997 | |
Record name | Tributyltetradecylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyltetradecylphosphonium chloride | |
CAS RN |
81741-28-8 | |
Record name | Tributyltetradecylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81741-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tri-N-butyl tetradecyl phosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081741288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tributyltetradecylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyltetradecylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRI-N-BUTYL TETRADECYL PHOSPHONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82832Q4G52 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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